molecular formula C22H17N3O4 B5096165 4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide

4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide

Cat. No.: B5096165
M. Wt: 387.4 g/mol
InChI Key: APYKURBBPDXEIL-UHFFFAOYSA-N
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Description

4-(5,7-Dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[3,4-b]pyridine core, which is known for its biological activity, and a benzamide moiety, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 5-aminopyrazole with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions to form 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridine-6-ones. This intermediate is then subjected to elimination of the benzamide molecule in a superbasic medium (t-BuOK/DMSO) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyridine ring or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

4-(5,7-Dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,7-Dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide is unique due to its specific combination of a pyrrolo[3,4-b]pyridine core and a benzamide moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research in multiple fields.

Properties

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-2-29-17-11-7-15(8-12-17)24-20(26)14-5-9-16(10-6-14)25-21(27)18-4-3-13-23-19(18)22(25)28/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYKURBBPDXEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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